![molecular formula C18H14ClN5 B2663979 N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101716-06-7](/img/structure/B2663979.png)
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has been studied for its potential antitubercular properties .
Synthesis Analysis
The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . The compound was found to be an ATP-competitive inhibitor of PKBβ .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The structure was found to be bound to PKB .Chemical Reactions Analysis
The compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . It was also found to inhibit relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 227 °C . Its 1H NMR (600 MHz, DMSO-d6) δ values are 11.80 (br s, 1H, NH, H-7), 9.42 (s, 1H, NH), 8.30 (s, 1H, H-2), 7.96 (d, J = 8.9 Hz, 2H, Ar–H), 7.38 (d, J = 8.9 Hz, 2H, Ar–H), 7.26 (dd, J = 3.5, 2.1 Hz, 1H, H-6), 6.80 (dd, J = 3.5, 1.7 Hz, 1H, H-5) .Applications De Recherche Scientifique
Synthesis and Characterization :
- A study focused on the synthesis and characterization of pyrazole derivatives, including those related to N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds were analyzed using techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes was also confirmed (Titi et al., 2020).
Antitumor and Antimicrobial Applications :
- Pyrazolo[1,5-a]pyrimidinies, a class to which the mentioned compound belongs, have shown significant biological activities in medicine. Studies have reported the synthesis of such derivatives and characterized them for their potential antitumor and antimicrobial activities (Xu Li-feng, 2011).
- Another research synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential, indicating the compound's relevance in biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Medicinal Chemistry and Drug Development :
- The compound has relevance in the development of adenosine receptor affinity drugs, as pyrazolo[3,4-d]pyrimidines are known to exhibit such affinity. Studies have synthesized analogues of this compound and tested them for receptor affinity, suggesting their potential in drug development (F. Harden, R. Quinn, & P. Scammells, 1991).
- Synthesis of new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine nucleosides, has been carried out, testing for their biological activity against various viruses, tumor cells, and parasites (H. Cottam et al., 1984).
Biological Evaluation for Antimicrobial and Anticancer Properties :
- Research on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures has been conducted to assess their potential as antimicrobial and anticancer agents, showcasing the compound's importance in therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Materials Science and Coating Applications :
- The compound and its derivatives have been investigated for their incorporation into materials like polyurethane varnish and printing ink paste, demonstrating antimicrobial properties and potentially enhancing physical and mechanical properties (H. A. El‐Wahab et al., 2015).
Mécanisme D'action
Orientations Futures
The compound has shown potential as an antitumor agent, particularly due to its ability to inhibit PKB . Future research could focus on further optimizing this compound and studying its effects in more detail. It’s also worth exploring its potential applications in other diseases, given its promising properties .
Propriétés
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLEZIRJKUQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2663896.png)
![2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2663897.png)
![6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2663898.png)

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)
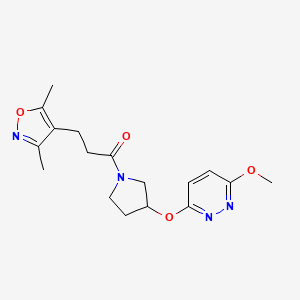
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)
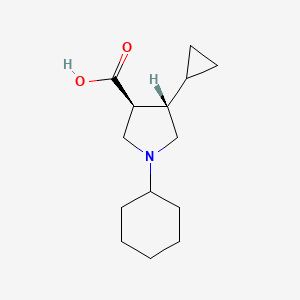
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)
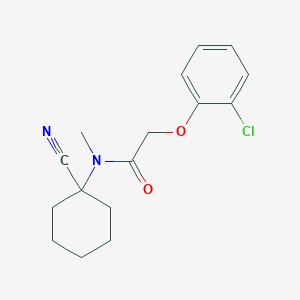

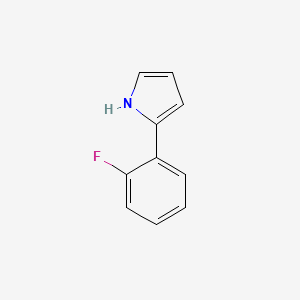
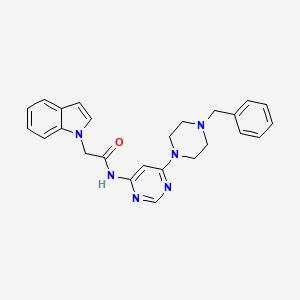
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)